molecular formula C10H13ClF3NO2 B13615838 2-Amino-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-olhydrochloride

2-Amino-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-olhydrochloride

Cat. No.: B13615838
M. Wt: 271.66 g/mol
InChI Key: XWAMGXRKRULZTK-UHFFFAOYSA-N
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Description

2-Amino-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol hydrochloride is a fluorinated aromatic compound featuring an ethanolamine backbone substituted with a 4-(trifluoroethoxy)phenyl group and a hydrochloride salt.

Properties

Molecular Formula

C10H13ClF3NO2

Molecular Weight

271.66 g/mol

IUPAC Name

2-amino-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethanol;hydrochloride

InChI

InChI=1S/C10H12F3NO2.ClH/c11-10(12,13)6-16-8-3-1-7(2-4-8)9(15)5-14;/h1-4,9,15H,5-6,14H2;1H

InChI Key

XWAMGXRKRULZTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CN)O)OCC(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Amino-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol hydrochloride generally involves two main stages:

The key synthetic route is based on nucleophilic substitution and reductive amination reactions.

Stepwise Synthetic Route

Step Description Reagents and Conditions Yield (%) Notes
1 Trifluoroethoxy group introduction React 4-hydroxyphenyl ethanol derivatives with 2,2,2-trifluoroethyl iodide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) solvent at 80–100°C 60–75 Nucleophilic substitution reaction; base deprotonates phenol to enhance nucleophilicity
2 Reductive amination to form aminoethanol React 4-(2,2,2-trifluoroethoxy)benzaldehyde intermediate with ammonia or appropriate amine under reductive amination conditions using sodium borohydride (NaBH₄) or hydrogen gas with palladium catalyst Variable (typically 70–85) Reductive amination converts aldehyde to amino alcohol
3 Formation of hydrochloride salt Treat the free base amine with hydrochloric acid (HCl) gas in anhydrous ether at 0–5°C 85–90 Salt formation improves compound stability and solubility

Detailed Reaction Conditions and Mechanistic Insights

  • Step 1: Trifluoroethoxy Substitution
    The phenolic hydroxyl group of 4-hydroxyphenyl ethanol acts as a nucleophile, attacking the electrophilic carbon of 2,2,2-trifluoroethyl iodide. Potassium carbonate serves as a base to generate the phenolate ion, enhancing nucleophilicity. DMF, a polar aprotic solvent, stabilizes ions and promotes substitution. Elevated temperature (80–100°C) facilitates the reaction.

  • Step 2: Reductive Amination
    The aldehyde intermediate undergoes condensation with ammonia or a primary amine to form an imine intermediate, which is subsequently reduced to the corresponding amine by sodium borohydride or catalytic hydrogenation. This step introduces the aminoethanol moiety.

  • Step 3: Hydrochloride Salt Formation
    The free amine is treated with dry hydrogen chloride gas in anhydrous ether at low temperature to form the hydrochloride salt, enhancing crystallinity and aqueous solubility.

Industrial Production Considerations

Industrial synthesis typically employs continuous flow reactors for the reductive amination step to ensure consistent product quality and high yield. Automated reagent addition and precise control of reaction parameters (temperature, pressure, residence time) optimize the process. The use of catalytic hydrogenation over palladium catalysts is favored for scalability and environmental considerations.

Reaction Optimization and Side-Product Management

Yield Optimization Strategies

  • Solvent Choice: Replacement of DMF with acetonitrile can reduce side reactions such as unwanted O-alkylation.
  • Catalyst and Base Selection: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can increase nucleophilicity and reaction rates.
  • Temperature Control: Maintaining optimal temperature prevents decomposition and side-product formation.
  • Stoichiometry: Precise molar ratios of reagents minimize incomplete substitution or over-alkylation.

Common Side Products

  • Incomplete substitution leading to residual phenol groups.
  • Over-alkylation producing di-substituted ethers.
  • Byproducts from reductive amination such as secondary amines or over-reduced species.

Analytical Characterization of the Compound

Techniques Employed

Technique Purpose Key Observations
Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) Structural elucidation Aromatic protons δ 7.2–7.8 ppm; trifluoroethoxy protons δ 4.3–4.7 ppm; CF₃ fluorine signal δ -75 to -80 ppm
Mass Spectrometry (High-resolution MS) Molecular weight confirmation Molecular ion peak [M+H]⁺ at m/z 284.05
X-ray Crystallography Crystal structure and salt form confirmation Detailed hydrogen bonding network in hydrochloride salt
High Performance Liquid Chromatography (HPLC) Purity assessment ≥98% purity using C18 column with 0.1% trifluoroacetic acid in water/acetonitrile gradient

Summary Table of Preparation Methods

Preparation Step Reagents Solvent Temperature Yield (%) Notes
Trifluoroethoxy substitution 2,2,2-Trifluoroethyl iodide, K₂CO₃ DMF or Acetonitrile 80–100°C 60–75 Base-promoted nucleophilic substitution
Reductive amination Ammonia or amine, NaBH₄ or H₂/Pd Methanol or ethanol Room temp to 50°C 70–85 Imine formation and reduction
Hydrochloride salt formation HCl gas Anhydrous ether 0–5°C 85–90 Salt crystallization

Research Findings and Knowledge Gaps

  • The trifluoroethoxy substituent balances electron withdrawing effects and steric bulk, influencing reactivity and solubility.
  • No direct pharmacological or toxicological data are currently available for this compound; further studies are needed.
  • Optimization of synthetic conditions can improve yield and purity, essential for scale-up and application.
  • Computational docking and molecular dynamics simulations could aid in predicting biological interactions, but experimental validation is required.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-olhydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-Amino-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-olhydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 2-Amino-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol hydrochloride and its analogs:

Compound Name Substituent Functional Group Molecular Formula Molecular Weight LogP Key Differences
2-Amino-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol hydrochloride (Target) 4-(OCH₂CF₃) Ethanolamine C₁₀H₁₂ClF₃NO₂* ~279.66 (estimated) ~2.5 (est.) Ether-linked trifluoroethoxy group; hydroxyl for H-bonding.
2-Amino-1-(4-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride 4-(CF₃) Ethanolamine C₉H₁₀ClF₃NO 249.63 ~3.1 Trifluoromethyl (CF₃) instead of trifluoroethoxy; higher lipophilicity.
2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride 4-(CF₃) Ketone C₉H₉ClF₃NO 239.62 3.35 Ketone replaces hydroxyl; reduced H-bonding potential; higher LogP.
2-Amino-1-[4-(methylsulfonyl)phenyl]-1-ethanone hydrochloride 4-(SO₂CH₃) Ketone C₁₀H₁₂ClNO₃S 277.72 ~1.8 Sulfonyl group enhances polarity; lower LogP; potential metabolic stability.
(R)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride 4-(CF₃), 2-CF₃ Amine C₉H₈ClF₆N 291.62 ~4.0 Dual trifluoromethyl groups; stereospecific (R-configuration); high lipophilicity.

*Note: Exact molecular weight for the target compound is estimated based on structural similarity.

Key Observations:

Ketone-containing analogs (e.g., 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride) exhibit higher LogP values (3.35 vs. estimated ~2.5 for the target), suggesting increased membrane permeability but reduced aqueous solubility .

Substituent Effects: The trifluoroethoxy group (OCH₂CF₃) in the target compound balances electron withdrawal and steric effects. In contrast, trifluoromethyl (CF₃) analogs (e.g., Ref: 10-F724224) are more lipophilic, which may enhance blood-brain barrier penetration but increase off-target risks .

Safety and Availability :

  • Several analogs (e.g., Ref: 10-F724224) are listed as discontinued , possibly due to synthesis challenges, regulatory concerns, or unfavorable pharmacokinetics .
  • Toxicological data for the target compound are unavailable in the evidence, but related substances (e.g., Thiophene fentanyl hydrochloride) caution that fluorinated analogs may have understudied toxicity profiles .

Research Findings and Gaps

  • Structural Optimization : The trifluoroethoxy group in the target compound may offer a favorable balance between lipophilicity and polarity compared to CF₃ or SO₂CH₃ substituents.
  • Data Limitations: No direct pharmacological or stability data are available for the target compound. Further studies are needed to evaluate its metabolic stability, toxicity, and target engagement.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol hydrochloride, and what are their key reaction conditions?

  • Methodological Answer : The synthesis typically involves introducing the trifluoroethoxy group via nucleophilic substitution. For example:

Step 1 : Reacting 4-hydroxyphenyl ethanol derivatives with 2,2,2-trifluoroethyl iodide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C .

Step 2 : Amidation or amination of the intermediate, followed by hydrochloride salt formation using HCl gas in anhydrous ether .

  • Key Parameters :
StepReagentsSolventTemperatureYield (%)
1K₂CO₃DMF80–100°C60–75
2HCl gasEther0–5°C85–90

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies the aromatic protons (δ 7.2–7.8 ppm) and trifluoroethoxy group (δ 4.3–4.7 ppm). ¹⁹F NMR detects the CF₃ group (δ -75 to -80 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 284.05) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen bonding in the hydrochloride salt form .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorogenic substrates to test inhibition of kinases or phosphatases (IC₅₀ determination) .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) with HEK293 cells expressing target receptors .

Advanced Research Questions

Q. How can reaction yields be optimized for the trifluoroethoxy group introduction, and what factors contribute to side-product formation?

  • Methodological Answer :

  • Solvent Optimization : Replace DMF with acetonitrile to reduce byproducts like O-alkylation .
  • Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity .
  • Side Products : Competing etherification or incomplete substitution can occur if stoichiometry or temperature is poorly controlled.

Q. How should researchers resolve discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Purity Validation : Use HPLC (≥98% purity; C18 column, 0.1% TFA in H₂O/MeCN gradient) to rule out impurities .
  • Assay Standardization : Compare protocols for cell lines, incubation times, and buffer conditions. For example, serum-free media may reduce nonspecific binding .
  • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 2-Methyl-4-(trifluoroethoxy)aniline derivatives) to identify structure-activity trends .

Q. What strategies are effective for improving solubility and bioavailability in preclinical studies?

  • Methodological Answer :

  • Salt Screening : Test alternative counterions (e.g., mesylate, citrate) to enhance aqueous solubility .
  • Prodrug Design : Synthesize ester or carbamate derivatives to increase lipophilicity. Hydrolysis studies in plasma can validate stability .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release in in vivo models .

Q. How can computational methods predict interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with target crystal structures (e.g., PDB ID 3SN6) to model binding poses .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Modeling : Corrogate substituent effects (e.g., logP, Hammett constants) with activity data from analogs .

Data Contradiction Analysis

Q. Why do studies report conflicting IC₅₀ values for kinase inhibition?

  • Methodological Answer :

  • Kinase Isoforms : Differences in isoform selectivity (e.g., JAK2 vs. JAK3) may explain variability .
  • ATP Concentration : Assays with high ATP (1 mM vs. 10 µM) alter competition dynamics, affecting IC₅₀ .
  • Positive Controls : Normalize data to reference inhibitors (e.g., staurosporine) to ensure consistency .

Future Directions

  • Synthetic Chemistry : Develop enantioselective routes using chiral auxiliaries (e.g., Evans oxazolidinones) .
  • Translational Research : Evaluate toxicity profiles in zebrafish models (LC₅₀ and teratogenicity assays) .

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